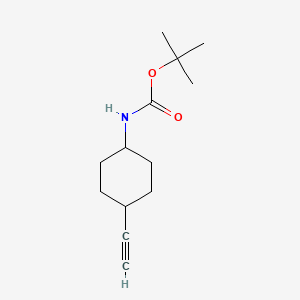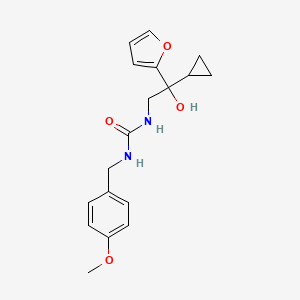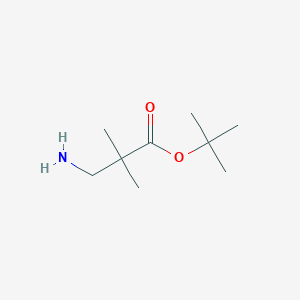
tert-Butyl trans-4-ethynylcyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl trans-4-ethynylcyclohexylcarbamate: is an organic compound with the molecular formula C₁₃H₂₁NO₂. It is a derivative of cyclohexane, featuring a tert-butyl group, an ethynyl group, and a carbamate functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-4-ethynylcyclohexylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with trans-4-ethynylcyclohexanol.
Protection of Hydroxyl Group: The hydroxyl group of trans-4-ethynylcyclohexanol is protected using tert-butyl chloroformate, forming the corresponding carbamate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl trans-4-ethynylcyclohexylcarbamate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides or amines.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cyclohexylcarbamates.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and potential as a precursor for more complex molecules.
Biology and Medicine:
- Potential applications in drug development due to its unique structure.
- Investigated for its interactions with biological molecules.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential applications in materials science for the development of novel polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl trans-4-ethynylcyclohexylcarbamate involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
tert-Butyl trans-4-ethynylcyclohexylamine: Similar structure but with an amine group instead of a carbamate.
tert-Butyl trans-4-ethynylcyclohexanol: Similar structure but with a hydroxyl group instead of a carbamate.
Uniqueness:
- The presence of the carbamate group in tert-Butyl trans-4-ethynylcyclohexylcarbamate provides unique reactivity compared to its analogs.
- The combination of the tert-butyl group and the ethynyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-(4-ethynylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTBBJYAWNVCOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2611202.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611203.png)
![1-(indolin-1-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2611205.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2611207.png)
![2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2611208.png)
![3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2611210.png)
![2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2611211.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611215.png)
![2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2611217.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2611218.png)

![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2611222.png)
![5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B2611223.png)
